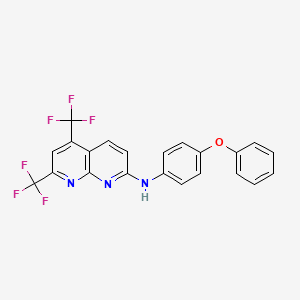

![molecular formula C14H17F3N6 B3118712 1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine CAS No. 241488-12-0](/img/structure/B3118712.png)

1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine

Overview

Description

1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine, also known as MTPIT, is a triazole-based scaffold1. It has a molecular formula of C14H17F3N6 and a molecular weight of 326.32 g/mol1.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, triazoles are commonly synthesized using the Huisgen cycloaddition, a type of organic reaction and a subtype of the larger class of cycloaddition reactions.Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, it can be inferred from its molecular formula that it contains a triazole ring, a piperazine ring, and a trifluoromethyl group attached to a phenyl ring.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results. However, triazoles are known for their versatile reactivity, which includes reactions such as N-alkylation, N-acylation, and various types of cycloadditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the search results. However, based on its molecular formula, it can be inferred that it is a solid at room temperature and likely has a high melting point due to the presence of multiple aromatic rings and a trifluoromethyl group.Scientific Research Applications

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Method : The process utilizes a radical approach. Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results : This method was applied to methoxy protected (−)-Δ8-THC and cholesterol .

-

Synthesis of Functionalized 1-Methyl-3/5

- Field : Organic Synthesis

- Application : This research involves the synthesis of functionalized 1-Methyl-3/5 .

- Method : The functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

- Results : The results of this research are not specified in the source .

-

Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl

- Field : Medicinal Chemistry

- Application : This research involves the design and synthesis of new N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl .

- Method : The nucleophilic substitution reactions between 3-amino-1 H -1,2,4-triazoles and sulfonyl chloride derivatives were performed under magnetic stirring at room temperature in acetonitrile or DMF .

- Results : This method was used to prepare 1 H -1,2,4-triazol-3-yl benzenesulfonamide derivatives in moderate yields (50%-62%) .

-

Fluridone

-

Preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

- Field : Organic Synthesis

- Application : This research involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .

- Method : The methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride .

- Results : The results of this research are not specified in the source .

- Synthesis of 1-Methyl-3/5

- Field : Organic Synthesis

- Application : This research involves the synthesis of functionalized 1-Methyl-3/5 .

- Method : The functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

- Results : The results of this research are not specified in the source .

Safety And Hazards

Future Directions

Triazoles, including this compound, have shown versatile biological activities and are present as a central structural component in a number of drug classes2. Therefore, future research could focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry.

Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to the original sources or consult with a chemistry professional.

properties

IUPAC Name |

1-methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N6/c1-21-13(19-12(18)20-21)23-7-5-22(6-8-23)11-4-2-3-10(9-11)14(15,16)17/h2-4,9H,5-8H2,1H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZWWQWGCCNXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)N)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(phenylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B3118644.png)

![N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-1-carboxamide](/img/structure/B3118649.png)

![1-(methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B3118654.png)

![1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone](/img/structure/B3118656.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B3118662.png)

![Methyl 3-[5-({[(4-chloroanilino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B3118671.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine](/img/structure/B3118692.png)

![N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide](/img/structure/B3118698.png)

![methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate](/img/structure/B3118719.png)

![N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B3118720.png)